2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate
Overview
Description
“2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate” is a heterocyclic organic compound . It has a molecular weight of 248.274440 g/mol and a molecular formula of C14H16O4 . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-fluoro-3-(trifluoromethyl)phenyl group attached to an ethanone backbone with an amino group . The exact mass is 393.06600 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.274440 g/mol and a molecular formula of C14H16O4 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Catalysis and Selective Reactions
Sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts for the alcohol oxidation process. The study demonstrates the application of these complexes in the homogeneous peroxidative oxidation of primary and secondary alcohols under solvent- and additive-free conditions, showcasing a quantitative yield of acetophenone from 1-phenylethanol oxidation (Hazra et al., 2015).
Polymer Science
Research into soluble fluoro-polyimides derived from aromatic diamines and dianhydrides has led to the development of polymers with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are synthesized via a process involving the reduction of the corresponding dinitro-compound, demonstrating the utility of fluoro-containing aromatic compounds in creating advanced polymer materials (Xie et al., 2001).
Synthesis of Novel Compounds
The reaction mechanism involving (amino)(aryl)carbene with PF5 has been elucidated, providing insights into the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride. This research highlights the potential for creating novel compounds through specific reaction pathways, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Guzyr et al., 2013).
Antimicrobial and Antitumor Agents
Fluorinated benzothiazoles have been synthesized and evaluated for their in vitro biological properties, showing potent cytotoxic activity against certain cancer cell lines. This research underscores the importance of fluorinated compounds in the development of new therapeutic agents (Hutchinson et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO.C7H8O3S/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4,14H2;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCIEKVLIVDZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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